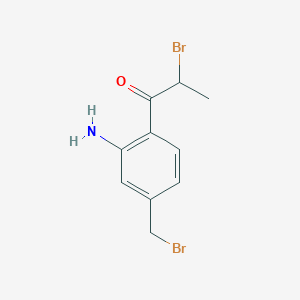
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of pharmacological activities, including antibacterial, anti-inflammatory, and diuretic properties . This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with a methyl group and a trichlorophenyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,4,6-trichloroaniline in the presence of a base such as pyridine or triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or chloroform. The product is then purified by recrystallization from a suitable solvent .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and to handle large volumes of reactants and products efficiently .
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The sulfonamide group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atoms on the trichlorophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its potential use in the treatment of bacterial infections and inflammatory conditions.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide involves the inhibition of bacterial enzyme dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By inhibiting this enzyme, the compound prevents the formation of folic acid, which is essential for bacterial DNA synthesis and cell division. This leads to the inhibition of bacterial growth and replication .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-N-(4-methylbenzyl)benzenesulfonamide: Similar structure but with a different substituent on the benzene ring.
4-Methyl-N’-(2,4,6-trichlorophenyl)benzenesulfonohydrazide: Contains a hydrazide group instead of a sulfonamide group.
Uniqueness
4-Methyl-N-(2,4,6-trichlorophenyl)benzene-1-sulfonamide is unique due to the presence of both a methyl group and a trichlorophenyl group on the benzene ring. This unique combination of substituents imparts specific chemical and biological properties to the compound, making it distinct from other sulfonamides .
Eigenschaften
CAS-Nummer |
6625-10-1 |
|---|---|
Molekularformel |
C13H10Cl3NO2S |
Molekulargewicht |
350.6 g/mol |
IUPAC-Name |
4-methyl-N-(2,4,6-trichlorophenyl)benzenesulfonamide |
InChI |
InChI=1S/C13H10Cl3NO2S/c1-8-2-4-10(5-3-8)20(18,19)17-13-11(15)6-9(14)7-12(13)16/h2-7,17H,1H3 |
InChI-Schlüssel |
BXYYLNUPGIMCMC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2Cl)Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


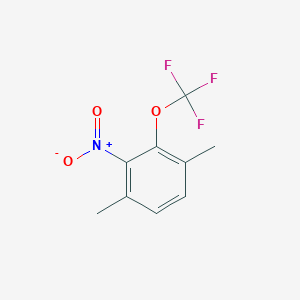
![[Methyl(phenyl)sulfamoyl]acetic acid](/img/structure/B14064284.png)
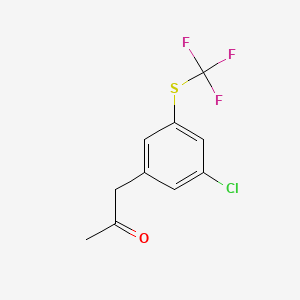



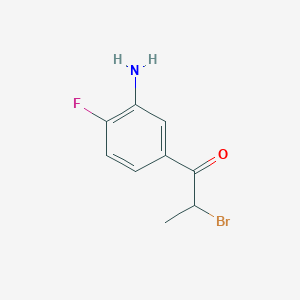
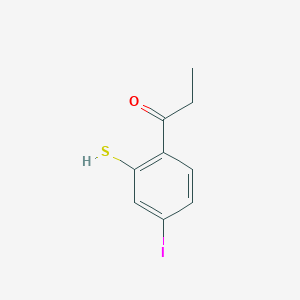
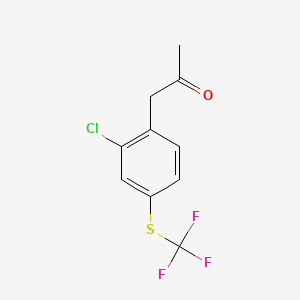
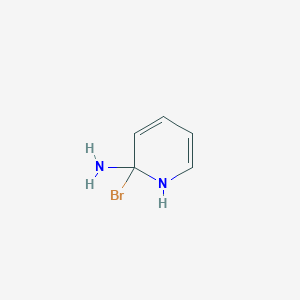
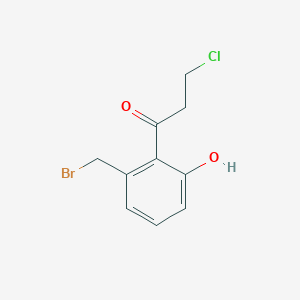

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)
